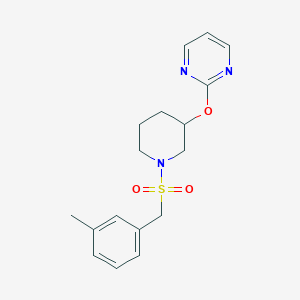

2-((1-((3-Methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

説明

特性

IUPAC Name |

2-[1-[(3-methylphenyl)methylsulfonyl]piperidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-14-5-2-6-15(11-14)13-24(21,22)20-10-3-7-16(12-20)23-17-18-8-4-9-19-17/h2,4-6,8-9,11,16H,3,7,10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOHRPQAHJJBLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CCCC(C2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-((1-((3-Methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring linked to a piperidine moiety, which is further functionalized with a sulfonyl group derived from 3-methylbenzyl. Its molecular formula is , and it has a molecular weight of 350.41 g/mol.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The sulfonyl group enhances binding affinity to various enzymes and receptors, potentially modulating their activity. This mechanism is crucial for its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 |

| MCF7 (Breast Cancer) | 17.02 |

| A431 (Epidermal Carcinoma) | 0.05–0.3 |

The compound showed a selective toxicity profile, with a much lower effect on non-cancerous cells, indicating its potential as a targeted therapy for cancer treatment .

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. It demonstrated potent activity against various strains of bacteria and fungi, with minimum inhibitory concentrations (MICs) comparable or superior to standard treatments:

| Pathogen | MIC (μg/mL) |

|---|---|

| Candida albicans | 0.05–0.3 |

| Staphylococcus aureus | 3.12–12.5 |

These findings suggest that the compound could be developed as a novel antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a study involving xenograft models of triple-negative breast cancer, mice treated with this compound showed significant tumor regression compared to control groups. The treatment resulted in a more than 50% reduction in tumor volume over four weeks, highlighting the compound's potential as an effective therapeutic agent.

Case Study 2: Antimicrobial Activity

A separate study assessed the efficacy of this compound against Candida albicans. The results indicated that it not only inhibited fungal growth but also reduced biofilm formation significantly, which is critical for treating persistent infections .

Safety and Toxicology

Toxicological assessments reveal that this compound exhibits a favorable safety profile in animal models. No acute toxicity was observed at doses up to 2000 mg/kg, suggesting good tolerability .

科学的研究の応用

The biological activity of 2-((1-((3-Methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is attributed to its ability to interact with specific molecular targets. The sulfonyl group enhances binding affinity to various enzymes and receptors, potentially modulating their activity. This mechanism is crucial for its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 |

| MCF7 (Breast Cancer) | 17.02 |

| A431 (Epidermal Carcinoma) | 0.05–0.3 |

The compound shows a selective toxicity profile, with a much lower effect on non-cancerous cells, indicating its potential as a targeted therapy for cancer treatment.

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. It demonstrated activity against various strains of bacteria and fungi, with minimum inhibitory concentrations (MICs) comparable or superior to standard treatments.

| Pathogen | MIC (μg/mL) |

|---|---|

| Candida albicans | 0.05–0.3 |

| Staphylococcus aureus | 3.12–12.5 |

These findings suggest that the compound could be developed as a novel antimicrobial agent.

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving xenograft models of triple-negative breast cancer, mice treated with this compound showed significant tumor regression compared to control groups. The treatment resulted in a more than 50% reduction in tumor volume over four weeks, highlighting the compound's potential as an effective therapeutic agent.

Case Study 2: Antimicrobial Activity

A separate study assessed the efficacy of this compound against Candida albicans. The results indicated that it not only inhibited fungal growth but also reduced biofilm formation significantly, which is critical for treating persistent infections.

Q & A

Q. What are the key synthetic routes for 2-((1-((3-Methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including sulfonylation of the piperidine ring and subsequent coupling to the pyrimidine moiety. Critical steps include:

- Sulfonylation : Reacting 3-methylbenzylsulfonyl chloride with piperidin-3-ol under basic conditions (e.g., triethylamine in dichloromethane) .

- Coupling : Using Mitsunobu or nucleophilic substitution to link the sulfonylated piperidine to the pyrimidine scaffold .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent optimization required) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

Characterization requires:

- Spectroscopy : H NMR and C NMR to verify substituent positions and stereochemistry. For example, the sulfonyl group’s resonance appears at ~3.1–3.3 ppm in H NMR .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak at m/z 430.15) .

- X-ray Crystallography : If available, to resolve 3D conformation and bond angles .

Advanced Research Questions

Q. What experimental strategies are recommended to analyze conflicting bioactivity data across studies?

Discrepancies in biological activity (e.g., IC values) may arise from:

- Assay Conditions : Variations in buffer pH (e.g., ammonium acetate buffer at pH 6.5 vs. phosphate buffer) can alter compound solubility or target binding .

- Cell Lines : Differences in membrane permeability or metabolic enzymes (e.g., cytochrome P450 activity) .

- Mitigation : Use standardized protocols (e.g., FDA guidelines for in vitro assays) and include positive controls (e.g., reference inhibitors) .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

- Docking Studies : Use software like AutoDock Vina to predict binding modes with targets (e.g., kinases or GPCRs). Focus on the sulfonyl-piperidine moiety’s role in hydrogen bonding .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical interactions .

- QSAR Models : Corrogate substituent effects (e.g., 3-methylbenzyl vs. other aryl groups) on activity .

Q. What are the stability considerations for this compound under various storage conditions?

- Thermal Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products may include sulfonic acid derivatives .

- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate absorbance <400 nm .

- Solubility : Pre-formulate with co-solvents (e.g., DMSO:PBS mixtures) for in vivo studies, noting precipitation risks .

Q. How should researchers design dose-response experiments to evaluate off-target effects?

- Panel Screening : Test against related enzymes/receptors (e.g., sulfonamide-sensitive carbonic anhydrase isoforms) at 1–100 µM .

- Transcriptomics : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

- Counter-Screens : Include structurally similar but inactive analogs to isolate target-specific effects .

Methodological Challenges & Solutions

Q. What analytical techniques resolve low-yield issues during synthesis?

- Reaction Monitoring : Use TLC or inline FTIR to detect intermediates and optimize reaction times .

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency .

- Byproduct Analysis : LC-MS to identify and eliminate side products (e.g., over-sulfonylated species) .

Q. How can researchers validate the compound’s role in modulating specific signaling pathways?

- Western Blotting : Measure phosphorylation levels of pathway markers (e.g., ERK, AKT) post-treatment .

- Knockout Models : Use CRISPR/Cas9 to delete putative targets and assess rescue effects .

- Chemical Proteomics : Employ affinity pulldown with biotinylated analogs to identify binding partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。